CRF (6-33) acetate is classified as a neuropeptide, which is a type of signaling molecule involved in neuronal communication. It is synthesized from the precursor protein proopiomelanocortin and is primarily produced in the hypothalamus. The acetate form indicates that an acetyl group has been added to enhance its stability and bioavailability.
The synthesis of CRF (6-33) acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:
These steps ensure that the final product, CRF (6-33) acetate, maintains its structural integrity and biological activity.
The molecular structure of CRF (6-33) acetate consists of a sequence of 28 amino acids, which can be represented as follows:
The molecular weight of CRF (6-33) acetate is approximately 3,200 Da. The three-dimensional structure can be modeled based on known structures of similar peptides, often revealing an alpha-helical conformation that is critical for receptor binding.
CRF (6-33) acetate primarily interacts with specific receptors in the body, including corticotropin-releasing factor receptors 1 and 2. Its mechanism of action involves binding to these receptors, leading to various intracellular signaling pathways that modulate physiological responses to stress.
The chemical reactions involving CRF (6-33) acetate include:
The mechanism by which CRF (6-33) acetate exerts its effects involves several key steps:
CRF (6-33) acetate exhibits several notable physical and chemical properties:
Relevant data indicate that it maintains structural integrity under physiological conditions, making it suitable for therapeutic applications.
CRF (6-33) acetate has several promising applications in scientific research and medicine:
The discovery of CRF(6-33) acetate emerged from systematic investigations into corticotropin-releasing factor-binding protein function during the late 1980s and early 1990s. Following the purification and molecular characterization of the 37-kDa corticotropin-releasing factor-binding protein from human plasma, researchers identified that this binding protein potently inhibited corticotropin-releasing factor-induced adrenocorticotropic hormone release in vitro by sequestering the peptide [4]. This finding prompted extensive structure-activity relationship studies to identify corticotropin-releasing factor fragments capable of displacing endogenous corticotropin-releasing factor from the binding protein.
Initial structure-activity investigations revealed that the N-terminal segment (amino acids 1-5) of corticotropin-releasing factor was dispensable for corticotropin-releasing factor-binding protein interaction, while residues 6-33 retained high binding affinity. Behan and colleagues demonstrated that CRF(6-33) exhibited a dissociation constant (Kd) approximately 100-fold lower for corticotropin-releasing factor-binding protein than for corticotropin-releasing factor receptor type 1, establishing the fragment's unique selectivity profile [4]. Subsequent optimization led to the acetate salt formulation to enhance peptide solubility and stability for experimental applications. The development timeline and key structural insights are summarized below:
Table 1: Historical Development of Corticotropin-Releasing Factor-Binding Protein Inhibitors
Year | Development Milestone | Key Finding | Reference |
---|---|---|---|
1991 | Corticotropin-Releasing Factor-Binding Protein cDNA cloning | Identification of 322-amino acid glycoprotein with conserved cysteine residues | [4] |
1993 | Characterization of human plasma corticotropin-Releasing Factor-Binding Protein | Demonstrated high-affinity binding to human corticotropin-releasing factor (Kd ≈ 0.5 nM) | [4] |
1995 | Systematic corticotropin-releasing factor fragment analysis | Identified CRF(6-33) as minimal fragment retaining high corticotropin-Releasing Factor-Binding Protein affinity (Ki ≈ 1-5 nM) | [4] |
Late 1990s | Functional validation studies | CRF(6-33) reversed corticotropin-releasing factor-binding protein-mediated inhibition of corticotropin-releasing factor-induced ACTH secretion | [4] |
CRF(6-33) acetate is a 28-amino acid peptide (molecular weight ≈ 3.5 kDa) corresponding to residues 6 through 33 of full-length human corticotropin-releasing factor, with an acetate counterion enhancing solubility. The peptide maintains the conserved amphiphilic α-helical conformation between residues 9-32 that is critical for corticotropin-releasing factor-binding protein interaction, as demonstrated by circular dichroism spectroscopy and nuclear magnetic resonance studies [2] [4]. This secondary structure facilitates hydrophobic interactions with the corticotropin-releasing factor-binding protein binding cleft while the peptide's cationic residues (particularly Arg₁₄ and Arg₂₀) form electrostatic contacts with complementary acidic residues on the binding protein [2].
Comparative structural analysis reveals that CRF(6-33) lacks the N-terminal five amino acids (Ser-Glu-Glu-Pro-Pro) present in full-length corticotropin-releasing factor. This truncation eliminates the residues essential for receptor activation via the corticotropin-releasing factor receptor type 1 N-terminal domain while preserving the core corticotropin-releasing factor-binding protein interaction domain [2] [6]. The structural differences between CRF(6-33) and related peptides are detailed below:
Table 2: Structural Comparison of CRF(6-33) with Endogenous Corticotropin-Releasing Factor Peptides
Peptide | Amino Acid Sequence | Length | Structural Features | Corticotropin-Releasing Factor-Binding Protein Affinity (Ki) |
---|---|---|---|---|
h/r Corticotropin-Releasing Factor | SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII | 41 aa | Full α-helical propensity; disordered N-terminus | 1.9 nM [2] |
CRF(6-33) | PISLDLTFHLLREVLEMARAEQLAQQAHSNRKL | 28 aa | Preserved amphiphilic helix (residues 9-32); truncated N-terminus | 1-5 nM [4] |
α-helical CRF(9-41) | DLTFHLLREMLEMAKAEQEAEQAALNRLLLEEA | 33 aa | Engineered stabilized helix; receptor antagonist | 96 nM [2] |
Astressin | HLLREVLEBARAEQLAQEAHKNRKLBEII | 30 aa | Cyclic analog; pan-receptor antagonist | 1.5-15.4 nM [2] [7] |
CRF(6-33) acetate functions as a selective competitive antagonist at the corticotropin-releasing factor-binding protein, binding with nanomolar affinity (Ki ≈ 1-5 nM) without activating corticotropin-releasing factor receptor type 1 or corticotropin-releasing factor receptor type 2 [4] [6]. Mechanistically, the peptide occupies the corticotropin-releasing factor-binding site on the binding protein, preventing endogenous corticotropin-releasing factor sequestration and thereby increasing bioavailable corticotropin-releasing factor concentrations in the extracellular space. This action has been experimentally demonstrated in several key systems:
The molecular basis for this selective antagonism resides in the peptide's interaction with specific corticotropin-releasing factor-binding protein subdomains. Structural studies indicate that CRF(6-33) engages a binding pocket formed primarily by the N-terminal domain of corticotropin-releasing factor-binding protein, utilizing hydrophobic contacts from Leu¹⁵, Leu¹⁶, Met²¹, and Ala²⁵ alongside hydrogen bonds involving Thr¹¹, His¹², and Gln²² [2]. This binding mode differs from the extended interface utilized by full-length corticotropin-releasing factor, explaining the fragment's competitive antagonism rather than agonist activity.
Table 3: Molecular Binding Characteristics of CRF(6-33) Acetate
Binding Parameter | Value | Experimental System | Significance |
---|---|---|---|
Corticotropin-Releasing Factor-Binding Protein Ki | 1-5 nM | Radioligand displacement (human recombinant protein) | High-affinity competitive binding |
Corticotropin-Releasing Factor Receptor Type 1 Ki | >100 nM | Receptor binding assays (CHO cells expressing human receptor) | >100-fold selectivity for binding protein |
Corticotropin-Releasing Factor Receptor Type 2 Ki | >500 nM | Receptor binding assays (CHO cells expressing human receptor) | Negligible interaction |
Association Rate (kon) | 2.1 × 10⁶ M⁻¹s⁻¹ | Surface plasmon resonance | Rapid binding kinetics |
Dissociation Rate (koff) | 8.7 × 10⁻³ s⁻¹ | Surface plasmon resonance | Moderate dissociation rate |
CRF(6-33) acetate exhibits a unique pharmacological profile that fundamentally distinguishes it from compounds targeting corticotropin-releasing factor receptor type 1 or corticotropin-releasing factor receptor type 2. While receptor-targeted compounds modulate activated receptor signaling pathways (primarily Gαs-coupled adenylate cyclase), CRF(6-33) operates upstream by regulating ligand availability through corticotropin-releasing factor-binding protein interaction [2] [6]. This mechanistic distinction produces fundamentally different physiological effects:
The binding selectivity profile further demonstrates this distinction. While CRF(6-33) acetate exhibits Ki values >100 nM for corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2, receptor-targeted compounds show opposite selectivity. For example, the corticotropin-releasing factor receptor type 1-selective antagonist antalarmin exhibits Ki ≈ 9.7 nM for corticotropin-releasing factor receptor type 1 but >1,000 nM for corticotropin-releasing factor-binding protein [6]. Similarly, urocortin 2 (a corticotropin-releasing factor receptor type 2-selective agonist) binds corticotropin-releasing factor receptor type 2 with Ki ≈ 1.7 nM but shows negligible affinity for corticotropin-releasing factor-binding protein [2].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1